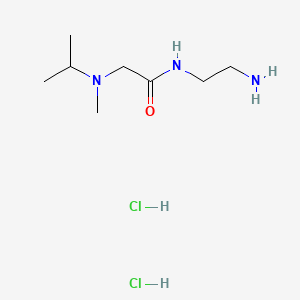

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

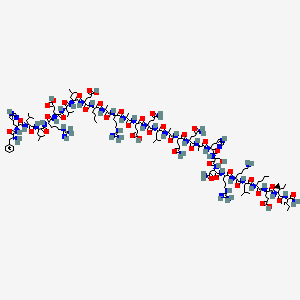

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride is a compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and is commonly referred to as IMPA. This compound is widely used in the field of biomedical research due to its unique properties and mechanism of action.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride involves the reaction of N-isopropyl-N-MethylaMinoacetyl chloride with 2-aminoethylamine, followed by the addition of acetic anhydride and hydrochloric acid to form the dihydrochloride salt.

Starting Materials

N-isopropyl-N-MethylaMinoacetyl chloride, 2-aminoethylamine, Acetic anhydride, Hydrochloric acid

Reaction

Step 1: N-isopropyl-N-MethylaMinoacetyl chloride is reacted with 2-aminoethylamine in the presence of a base such as triethylamine to form 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetamide., Step 2: Acetic anhydride is added to the reaction mixture to acetylate the amino group of the product., Step 3: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product., Step 4: The product is isolated by filtration and washed with a suitable solvent such as diethyl ether.

Wirkmechanismus

The mechanism of action of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride involves the blocking of ion channels. Specifically, it binds to the Nav1.7 ion channel, which is responsible for the transmission of pain signals. By blocking this ion channel, the compound can reduce the transmission of pain signals, making it a potential therapeutic target for the treatment of chronic pain.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride are primarily related to its ability to block ion channels. By blocking the Nav1.7 ion channel, the compound can reduce the transmission of pain signals, making it a potential therapeutic target for the treatment of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride in lab experiments is its specificity for the Nav1.7 ion channel. This allows researchers to study the function of this ion channel in detail. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.

Zukünftige Richtungen

There are several future directions for research involving 2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride. One potential direction is the development of new compounds that are more potent and selective for the Nav1.7 ion channel. Another potential direction is the investigation of the compound's potential as a therapeutic target for the treatment of chronic pain. Further research is needed to fully understand the potential of this compound in these areas.

Wissenschaftliche Forschungsanwendungen

2-(N-isopropyl-N-MethylaMino)-N-(2-aMin oethyl)acetaMide dihydrochloride is commonly used in scientific research as a tool to study the function of ion channels. It has been shown to specifically block the Nav1.7 ion channel, which is involved in the transmission of pain signals. This makes it a potential therapeutic target for the treatment of chronic pain.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-[methyl(propan-2-yl)amino]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O.2ClH/c1-7(2)11(3)6-8(12)10-5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUXSJCGFYHJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC(=O)NCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)

![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)